molecular formula C21H23F2N2O2+ B15031877 3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

Cat. No.: B15031877
M. Wt: 373.4 g/mol
InChI Key: QKOXMBDDYDGCGF-UHFFFAOYSA-N
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Description

3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is a complex organic compound characterized by its unique structure, which includes a difluoromethoxyphenyl group and a hydroxyphenyl group attached to an imidazoazepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium typically involves multiple steps. One common method includes the following steps:

    Formation of the imidazoazepin ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the difluoromethoxyphenyl group: This is achieved through a substitution reaction using a difluoromethoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(difluoromethoxy)phenyl]-2-hydroxy-1-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium
  • 3-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide

Uniqueness

The uniqueness of 3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium lies in its specific structural features, such as the presence of both difluoromethoxy and hydroxy groups, which confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C21H23F2N2O2+

Molecular Weight

373.4 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-1-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol

InChI

InChI=1S/C21H23F2N2O2/c22-20(23)27-18-12-10-16(11-13-18)21(26)15-24(17-7-3-1-4-8-17)19-9-5-2-6-14-25(19)21/h1,3-4,7-8,10-13,20,26H,2,5-6,9,14-15H2/q+1

InChI Key

QKOXMBDDYDGCGF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=[N+](CC1)C(CN2C3=CC=CC=C3)(C4=CC=C(C=C4)OC(F)F)O

Origin of Product

United States

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